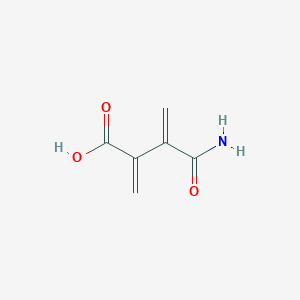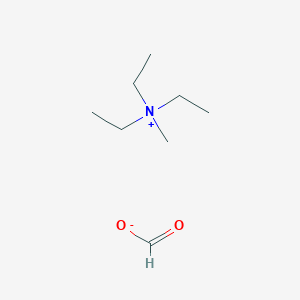
N,N-Diethyl-N-methylethanaminium formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-N-methylethanaminium formate is a quaternary ammonium compound Quaternary ammonium compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethyl-N-methylethanaminium formate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of N,N-diethyl-N-methylethanaminium chloride with sodium formate. The reaction is typically carried out in an aqueous solution at room temperature, resulting in the formation of this compound and sodium chloride as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-N-methylethanaminium formate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions often require anhydrous conditions and inert atmospheres.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles. These reactions can be conducted under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Diethyl-N-methylethanaminium oxide, while reduction could produce N,N-Diethyl-N-methylethanaminium hydride. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N,N-Diethyl-N-methylethanaminium formate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-N-methylethanaminium formate involves its interaction with specific molecular targets and pathways. As a quaternary ammonium compound, it can interact with cell membranes, proteins, and enzymes. These interactions can lead to changes in membrane permeability, enzyme activity, and overall cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethyl-N-methylethanaminium chloride
- N,N-Diethyl-N-methylethanaminium bromide
- N,N-Diethyl-N-methylethanaminium tetrafluoroborate
Uniqueness
N,N-Diethyl-N-methylethanaminium formate is unique due to its specific chemical structure and properties. Compared to other similar compounds, it may offer distinct advantages in terms of reactivity, solubility, and stability. These unique properties make it particularly valuable for certain applications, such as phase transfer catalysis and biochemical assays .
Propiedades
Número CAS |
170275-24-8 |
|---|---|
Fórmula molecular |
C8H19NO2 |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
triethyl(methyl)azanium;formate |
InChI |
InChI=1S/C7H18N.CH2O2/c1-5-8(4,6-2)7-3;2-1-3/h5-7H2,1-4H3;1H,(H,2,3)/q+1;/p-1 |
Clave InChI |
FNBGFZLKGXGECX-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CC.C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
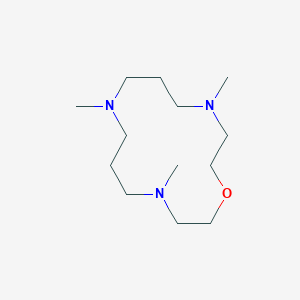





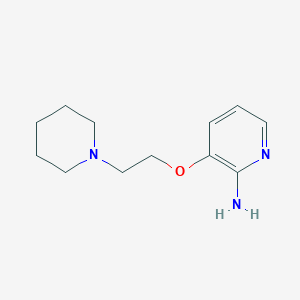
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
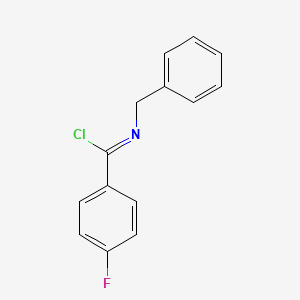
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
